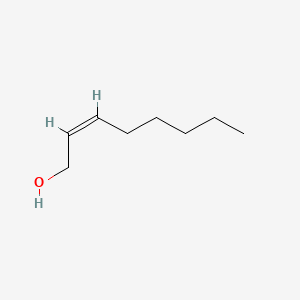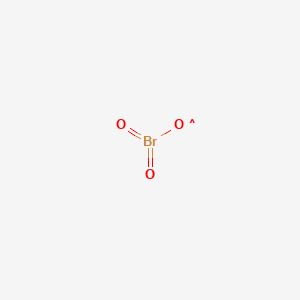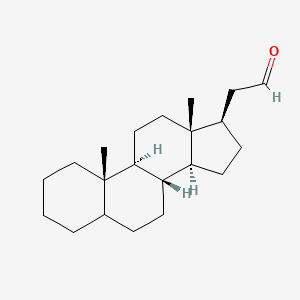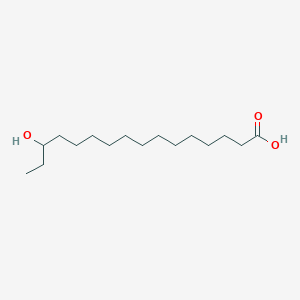
14-Hydroxypalmitic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-hydroxypalmitic acid is a hydroxy fatty acid that is palmitic (hexadecanoic) acid carrying a single hydroxy substituent at position 14. It is a hydroxy fatty acid and a long-chain fatty acid. It derives from a hexadecanoic acid. It is a conjugate acid of a 14-hydroxypalmitate.
Scientific Research Applications
Molecular Regulation and Cellular Processes
14-Hydroxypalmitic acid plays a role in molecular regulation and cellular processes. The 14-3-3 proteins, related to this acid, are involved in various biological processes including cell cycle regulation, metabolism control, apoptosis, and gene transcription regulation (Obsilova et al., 2008).
Radiocarbon Dating Applications
In the field of radiocarbon dating, this compound-related compounds are essential. Hydroxyproline dating, for instance, offers reliable radiocarbon dates and extends the capability of dating archaeological bone beyond conventional limits (Marom et al., 2013).
Environmental Applications
This compound derivatives are used in environmental applications like the photocatalytic degradation of pollutants. For example, ZnO catalyzes the degradation of acid red 14, a textile dye, demonstrating its potential in water treatment and pollution control (Daneshvar et al., 2004).
Metabolic Studies
In metabolic studies, compounds related to this compound are used to evaluate free fatty acid metabolism in vivo, offering insights into tissue-specific fatty acid utilization and metabolic fate (Oakes & Furler, 2002).
Biochemical Research
Research on omega oxidation of 3-hydroxy fatty acids, including 3-hydroxypalmitate, is crucial in understanding biochemical pathways. These studies have implications in understanding the metabolism of fatty acids in pathological states (Dhar et al., 2008).
Monolayer Characteristics Study
Investigating the monolayer characteristics of hydroxypalmitic acids, including their effects on molecular organization and interactions, is another application. Such studies are important in understanding the surface properties of these acids (Siegel et al., 2005).
properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
14-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI Key |
KBDZCYDPGRYCRM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CCC(CCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



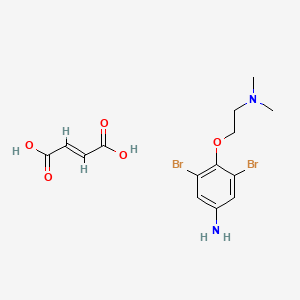
![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)
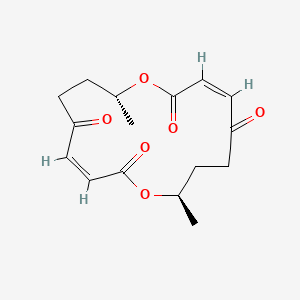
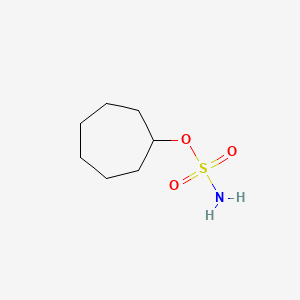


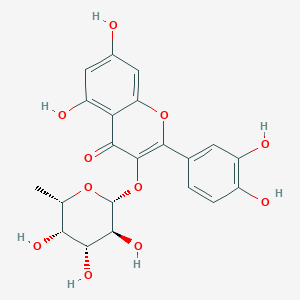
![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
